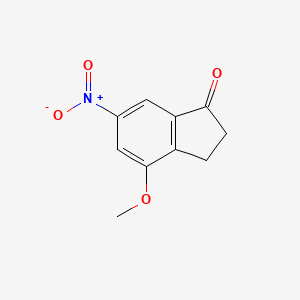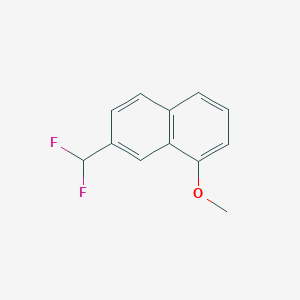
2-(Difluoromethyl)-8-methoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-8-methoxynaphthalene is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a difluoromethyl group and a methoxy group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-8-methoxynaphthalene typically involves the introduction of the difluoromethyl group into a pre-formed naphthalene derivative. One common method is the nucleophilic substitution reaction, where a suitable naphthalene precursor is reacted with a difluoromethylating agent under controlled conditions. For example, the reaction of 8-methoxynaphthalene with a difluoromethylating reagent such as difluoromethyl iodide in the presence of a base like potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the availability of commercial difluoromethylating agents and advancements in catalytic methods can further streamline the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-8-methoxynaphthalene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the difluoromethyl group.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Difluoromethyl)-8-naphthaldehyde or 2-(Difluoromethyl)-8-naphthoic acid.
Reduction: Formation of 2-(Methyl)-8-methoxynaphthalene.
Substitution: Formation of halogenated derivatives such as 2-(Difluoromethyl)-8-bromonaphthalene.
Scientific Research Applications
2-(Difluoromethyl)-8-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-8-methoxynaphthalene is primarily influenced by the presence of the difluoromethyl group. This group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design. The difluoromethyl group can also act as a hydrogen bond donor, interacting with specific molecular targets and pathways in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-8-methoxynaphthalene
- 2-(Chloromethyl)-8-methoxynaphthalene
- 2-(Bromomethyl)-8-methoxynaphthalene
Uniqueness
2-(Difluoromethyl)-8-methoxynaphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties compared to its analogs. The difluoromethyl group provides a balance between lipophilicity and hydrogen bonding capability, making it a versatile functional group in various applications .
Properties
Molecular Formula |
C12H10F2O |
|---|---|
Molecular Weight |
208.20 g/mol |
IUPAC Name |
7-(difluoromethyl)-1-methoxynaphthalene |
InChI |
InChI=1S/C12H10F2O/c1-15-11-4-2-3-8-5-6-9(12(13)14)7-10(8)11/h2-7,12H,1H3 |
InChI Key |
LXNDMSCPRNRXOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(C=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


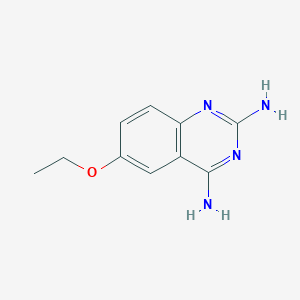
![6-Fluoro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15069201.png)
![4,4-Dimethyl-3-[(thietan-3-yl)amino]pentan-1-ol](/img/structure/B15069207.png)
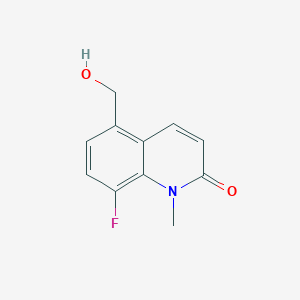
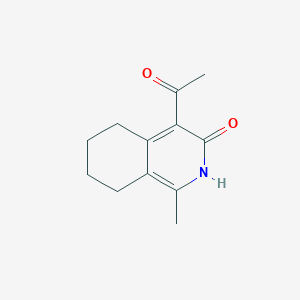
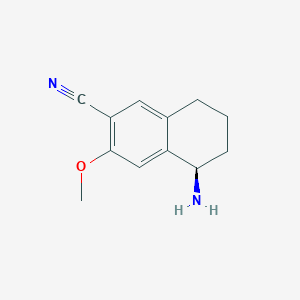
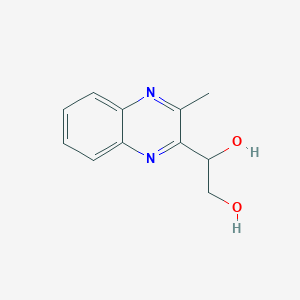
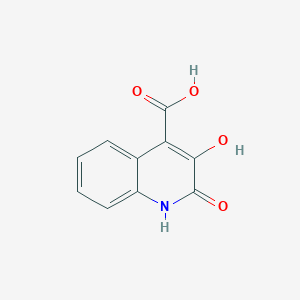
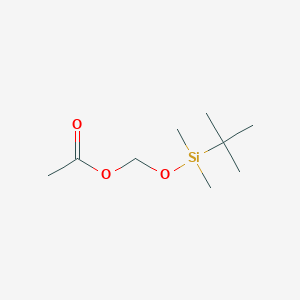
![5-Ethyl-4-imino-1,3-dimethyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B15069249.png)
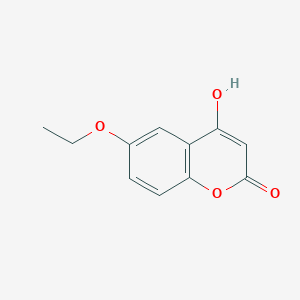
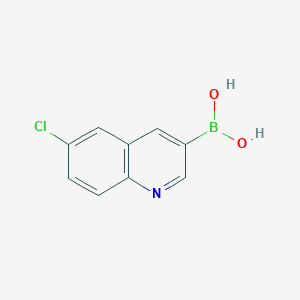
![2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B15069270.png)
